methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate
CAS No.:
Cat. No.: VC15368166
Molecular Formula: C34H29ClN4O6
Molecular Weight: 625.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H29ClN4O6 |
|---|---|
| Molecular Weight | 625.1 g/mol |
| IUPAC Name | methyl 2-[[2-[3-[[4-[2-(4-chlorophenyl)ethylcarbamoyl]phenyl]methyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C34H29ClN4O6/c1-45-33(43)26-6-2-4-8-28(26)37-30(40)21-38-29-9-5-3-7-27(29)32(42)39(34(38)44)20-23-10-14-24(15-11-23)31(41)36-19-18-22-12-16-25(35)17-13-22/h2-17H,18-21H2,1H3,(H,36,41)(H,37,40) |
| Standard InChI Key | GWPJMHVNKLGKOP-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCC5=CC=C(C=C5)Cl |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The compound’s systematic IUPAC name, methyl 2-[[2-[3-[[4-[2-(4-chlorophenyl)ethylcarbamoyl]phenyl]methyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate, reflects its intricate structure. Its molecular formula, C₃₄H₂₉ClN₄O₆, corresponds to a molecular weight of 625.1 g/mol. The inclusion of a quinazolinone scaffold (a bicyclic system with a pyrimidine ring fused to a benzene ring) positions it within a class of heterocyclic compounds renowned for diverse bioactivities, including kinase inhibition and antiproliferative effects .
Structural Components and Functional Groups
Key structural elements include:
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Quinazolinone core: A 2,4-dioxo-3,4-dihydroquinazoline moiety, which facilitates hydrogen bonding and π-π interactions with biological targets .
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4-((4-Chlorophenethyl)carbamoyl)benzyl group: This substituent introduces a chlorinated aromatic system connected via a flexible ethylcarbamoyl linker, potentially enhancing lipophilicity and target affinity.
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Methyl benzoate and acetamido groups: These polar groups may influence solubility and metabolic stability.
The canonical SMILES string, COC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCC5=CC=C(C=C5)Cl, provides a machine-readable representation of its connectivity.
Synthesis and Synthetic Strategies
Key Synthetic Challenges
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Steric hindrance: The bulky 4-chlorophenethyl group may complicate coupling reactions, necessitating optimized conditions (e.g., elevated temperatures or excess reagents) .
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Regioselectivity: Ensuring proper cyclization to form the quinazolinone ring requires precise control of reaction parameters .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar (amide, ester) and nonpolar (aromatic, chlorinated) groups. While experimental data are unavailable, predictions based on structural analogs suggest:
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Moderate solubility in dimethyl sulfoxide (DMSO) due to the aromatic and amide functionalities.
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Low aqueous solubility, typical of lipophilic quinazoline derivatives, which may limit bioavailability without formulation aids.
Stability under physiological conditions remains uncharacterized, though the ester group may render it susceptible to hydrolysis by esterases.
Spectroscopic Characteristics
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¹H NMR: Expected signals include aromatic protons (δ 7.0–8.5 ppm), methyl ester singlet (δ ~3.8 ppm), and amide NH resonances (δ ~8–10 ppm) .
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Mass spectrometry: A molecular ion peak at m/z 625.1 ([M+H]⁺) would confirm the molecular weight.
Research Findings and Comparative Analysis
Structure-Activity Relationship (SAR) Insights
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Quinazolinone core: Essential for kinase inhibition; substitution at the 3-position (e.g., benzyl groups) enhances potency .
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4-Chlorophenethyl group: Increases lipophilicity and membrane permeability, potentially improving CNS penetration.
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Methyl benzoate: May serve as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid .
Preclinical Data Gaps
No in vivo studies or toxicity profiles are reported for this compound. Related molecules show variable pharmacokinetics, with half-lives ranging from 2–8 hours in rodent models .
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